molecular formula C14H12BrClN2 B1372978 6-Bromo-2-tert-butyl-4-chloroquinoline-3-carbonitrile CAS No. 1263281-06-6

6-Bromo-2-tert-butyl-4-chloroquinoline-3-carbonitrile

Cat. No. B1372978
CAS RN: 1263281-06-6
M. Wt: 323.61 g/mol
InChI Key: JTUOXYLKMNBCGB-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

While specific chemical reactions involving 6-Bromo-2-tert-butyl-4-chloroquinoline-3-carbonitrile are not found in the available resources, similar compounds have been used in various chemical reactions. For instance, tert-Butyl bromide is used to introduce tert-butyl groups .

Scientific Research Applications

Optoelectronic and Charge Transport Properties

Research has explored the properties of various hydroquinoline derivatives, including those similar to 6-Bromo-2-tert-butyl-4-chloroquinoline-3-carbonitrile. These compounds exhibit significant potential in optoelectronics and charge transport due to their structural and electronic characteristics. Studies indicate efficient multifunctionality, particularly in terms of optical absorption and charge transport tendencies (Irfan et al., 2020).

Synthesis and Transformation

The synthesis and transformation of chloroquinoline-3-carbonitrile derivatives, akin to the compound , have been extensively studied. These processes are crucial in the production of biologically active compounds, highlighting their versatility in chemical synthesis (Mekheimer et al., 2019).

Role in Intermediate Synthesis

Compounds similar to 6-Bromo-2-tert-butyl-4-chloroquinoline-3-carbonitrile are important intermediates in synthesizing a variety of chemical structures. For example, they have been used in the development of PI3K/mTOR inhibitors, demonstrating their critical role in pharmaceutical research (Lei et al., 2015).

Molecular Structure Analysis

The molecular structure of derivatives, including the tert-butyl and chloroquinoline components, has been determined through methods like single-crystal X-ray diffraction. Such analyses are essential for understanding the compound's physical and chemical properties (Tkachev et al., 2016).

Intramolecular Charge-Transfer Dynamics

The intramolecular charge-transfer (ICT) dynamics of compounds structurally similar to 6-Bromo-2-tert-butyl-4-chloroquinoline-3-carbonitrile have been examined, providing insights into their electronic behavior. These findings are relevant for applications in materials science and molecular electronics (Park et al., 2014).

Safety and Hazards

6-Bromo-4-chloroquinoline has been classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. . It is considered combustible, acutely toxic, and can cause chronic effects .

properties

IUPAC Name

6-bromo-2-tert-butyl-4-chloroquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrClN2/c1-14(2,3)13-10(7-17)12(16)9-6-8(15)4-5-11(9)18-13/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTUOXYLKMNBCGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(C=C(C=C2)Br)C(=C1C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-tert-butyl-4-chloroquinoline-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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